PAR2 Binding Affinity: 2-Furoyl-LIGRL-NH₂ vs. Native Tethered-Ligand Peptide SLIGKV-OH
In a whole‑cell competition binding assay using [³H]2‑furoyl‑LIGRL‑NH₂ as the radioligand in NCTC2544 cells overexpressing human PAR2, unlabeled 2‑furoyl‑LIGRL‑NH₂ exhibited an IC₅₀ of 1.10 µM, whereas the native PAR2 tethered‑ligand peptide SLIGKV‑OH yielded an IC₅₀ of 171 µM. The relative binding affinity (IC₅₀ ratio) demonstrates an approximately 150‑fold improvement for the 2‑furoyl‑LIGRL‑NH₂ compound [1].
| Evidence Dimension | PAR2 receptor binding affinity (IC₅₀ in competition binding assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 µM |
| Comparator Or Baseline | SLIGKV-OH IC₅₀ = 171 µM |
| Quantified Difference | ≈150‑fold greater binding affinity for 2‑furoyl‑LIGRL‑NH₂ |
| Conditions | Whole‑cell competition binding; [³H]2‑furoyl‑LIGRL‑NH₂ radioligand; NCTC2544 cells overexpressing human PAR2 |
Why This Matters
A 150‑fold higher target‑engagement potency reduces the amount of compound required per assay, lowering cost per data point and minimizing off‑target effects at high concentrations, which is critical for reproducible pharmacological studies.
- [1] Kanke T, Ishiwata H, Kabeya M, et al. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [³H]2-furoyl-LIGRL-NH₂, to human PAR2. Br J Pharmacol. 2005;145(2):255-263 (Table 2). doi:10.1038/sj.bjp.0706189 View Source
